2-Hydroxy-2-(3-nitrophenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Hydroxy-2-(3-nitrophenyl)acetic acid involves various chemical strategies. One approach includes the use of (2-nitrophenyl)acetyl groups for protecting hydroxyl functions in organic synthesis, highlighting the versatility and selective removability of these groups in complex molecule preparation (Daragics & Fügedi, 2010). Another method demonstrated involves the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing efficient conversions and environmentally friendly processes (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hydroxy-2-(3-nitrophenyl)acetic acid has been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal detailed insights into the arrangement of atoms and the stereochemistry of the molecules, which is crucial for understanding their reactivity and properties (He, 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-Hydroxy-2-(3-nitrophenyl)acetic acid derivatives highlight the reactivity of these compounds. For instance, the electrochemical reduction of o-nitrophenylthioacetic derivatives to produce 2H-1,4-benzothiazines illustrates the potential for generating valuable heterocyclic compounds through electrochemical methods (Sicker et al., 1995).
Physical Properties Analysis
The physical properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid and related compounds, such as their solubility, melting points, and crystal structures, can be significantly influenced by their molecular arrangements and intermolecular interactions. Studies on polymorphs of similar compounds have shown how different crystal packing can affect these properties, which is important for material science and pharmaceutical applications (Ge & Gao, 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity towards other functional groups, and stability under various conditions, are pivotal for understanding the behavior of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in chemical reactions. The protection of hydroxyl functions using (2-nitrophenyl)acetyl groups, as mentioned, provides insight into selective reactivity and compatibility with various chemical transformations (Daragics & Fügedi, 2010).
Scientific Research Applications
Hydroxyl Protecting Group in Carbohydrate Chemistry : The (2-nitrophenyl)acetyl (NPAc) group, derived from 2-nitrophenylacetic acid, is used for protecting hydroxyl functions in carbohydrate chemistry. This group can be selectively removed without affecting common protecting groups, making it useful in complex organic syntheses (Daragics & Fügedi, 2010).
Electrochemical Reduction Studies : Research on the electrochemical reduction of derivatives of 2-(o-nitrophenylthio)-acetic acid has led to the electrosynthesis of compounds like 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. These studies provide insights into the electrochemical behaviors of various organic compounds (Sicker et al., 1995).
Synthesis of Thiosemicarbazones with Antibacterial Activity : Thiosemicarbazones synthesized using derivatives of 2-hydroxy-2-(3-nitrophenyl)acetic acid exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential in developing new antimicrobial agents (Parekh & Desai, 2006).
Synthesis of Cyclic Hydroxamic Acids and Lactams : Ethyl 2-nitrophenyl oxalate, a derivative of 2-nitrophenylacetic acid, is used in the synthesis of cyclic hydroxamic acids and lactams with potential applications in various fields of chemistry (Hartenstein & Sicker, 1993).
Chiral Auxiliary Compound in Stereochemical Studies : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, structurally similar to 2-hydroxy-2-(3-nitrophenyl)acetic acid, has been researched as a versatile chiral auxiliary compound. It may be used as a chiral derivatizing agent for amines and alcohols, aiding in the separation and identification of these compounds (Majewska, 2019).
Photostable Substrate for Esterases : p-Nitrophenyl acetate, a compound structurally related to 2-hydroxy-2-(3-nitrophenyl)acetic acid, serves as a substrate for esterases. Modifications to this compound have led to the development of more stable and efficient substrates for enzymatic assays (Levine et al., 2008).
Safety And Hazards
“2-Hydroxy-2-(3-nitrophenyl)acetic acid” has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-hydroxy-2-(3-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7(8(11)12)5-2-1-3-6(4-5)9(13)14/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSULVUQBMUBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278995, DTXSID90901370 | |
Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(3-nitrophenyl)acetic acid | |
CAS RN |
42164-79-4 | |
Record name | 42164-79-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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